molecular formula C26H16N4Na2O8S2 B1668934 Acid Brown 14 CAS No. 5850-16-8

Acid Brown 14

Cat. No.: B1668934
CAS No.: 5850-16-8
M. Wt: 622.5 g/mol
InChI Key: UTIACSXEVKXHPT-YIDQSHOPSA-L
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Description

Acid Brown 14 is a synthetic aromatic dye widely used in various industrial applications, particularly in the textile industry. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These dyes are known for their vibrant colors and strong affinity for protein-based fibers such as wool, silk, and nylon. This compound is specifically used for dyeing leather, wool, and silk, providing a rich brown hue.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 14 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process typically includes:

    Preparation of Diazonium Salt: The aromatic amine is dissolved in water and reacted with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt solution is slowly added to a solution of the coupling component under alkaline conditions (pH 8-10) to form the azo dye.

    Isolation and Purification: The resulting dye is precipitated, filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Acid Brown 14 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the cleavage of the azo bond and formation of smaller aromatic compounds.

    Reduction: Reduction of the azo bond by reducing agents such as sodium dithionite results in the formation of aromatic amines.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium.

    Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Smaller aromatic compounds such as nitrobenzenes or phenols.

    Reduction: Aromatic amines such as aniline derivatives.

    Substitution: Nitro or sulfonated derivatives of the original dye.

Scientific Research Applications

Acid Brown 14 has several scientific research applications, including:

    Environmental Chemistry: Used as a model compound for studying the removal of synthetic dyes from wastewater through various treatment methods such as adsorption, photocatalysis, and biodegradation.

    Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of dyes in environmental samples.

    Material Science: Utilized in the synthesis of dye-sensitized solar cells and other optoelectronic devices.

    Biotechnology: Investigated for its potential use in biosensors and bioimaging applications due to its strong color and stability.

Comparison with Similar Compounds

Acid Brown 14 can be compared with other similar azo dyes, such as Acid Yellow 11, Acid Red 35, and Acid Orange 7. These dyes share similar structural features and applications but differ in their specific color properties and reactivity. For example:

    Acid Yellow 11: Provides a bright yellow color and is used in textile and paper industries.

    Acid Red 35: Produces a vibrant red hue and is commonly used in dyeing wool and silk.

    Acid Orange 7: Known for its orange color and used in various industrial applications.

The uniqueness of this compound lies in its specific brown color, which is highly sought after in the leather and textile industries for producing rich, earthy tones.

Properties

CAS No.

5850-16-8

Molecular Formula

C26H16N4Na2O8S2

Molecular Weight

622.5 g/mol

IUPAC Name

disodium;4-[(2Z)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate

InChI

InChI=1S/C26H18N4O8S2.2Na/c31-22-12-9-21(29-27-19-10-13-23(39(33,34)35)17-7-3-1-5-15(17)19)26(32)25(22)30-28-20-11-14-24(40(36,37)38)18-8-4-2-6-16(18)20;;/h1-14,27-28H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b29-21-,30-25-;;

InChI Key

UTIACSXEVKXHPT-YIDQSHOPSA-L

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=CC(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O.[Na+].[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N/N=C\3/C=CC(=O)/C(=N/NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])/C3=O.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=CC(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O.[Na+].[Na+]

Appearance

Solid powder

Key on ui other cas no.

5850-16-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 20195;  NSC 75909;  NSC-75909;  NSC75909

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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